N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Description
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a 1,3,4-thiadiazole derivative featuring a cyclohexanecarboxamide group and a 4-methylphenyl substituent on the thiadiazole ring. Thiadiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and pesticidal properties . The compound’s structural uniqueness lies in its butterfly-shaped molecular conformation, where the thiadiazole core and attached benzene rings adopt near-planar arrangements (dihedral angles: 0.8–0.9°), while the two thiadiazole rings form a 46.3° angle . This geometry may influence intermolecular interactions and stability, as evidenced by its monoclinic crystal lattice parameters (a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, β = 96.084°) .
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-7-9-13(10-8-11)15-18-19-16(21-15)17-14(20)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYWYAASHXRKDJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide typically involves the following steps:
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Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative, such as 4-methylbenzoic acid, under acidic conditions. This reaction forms the 1,3,4-thiadiazole ring with a 4-methylphenyl substituent.
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Cyclohexanecarboxamide Attachment: : The cyclohexanecarboxamide moiety is introduced by reacting the thiadiazole intermediate with cyclohexanecarbonyl chloride in the presence of a base like triethylamine. This step typically requires an inert atmosphere and controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis to multi-kilogram batches.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
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Reduction: : Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst, which may reduce the thiadiazole ring or the carboxamide group.
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Substitution: : Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic ring or the thiadiazole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen with a catalyst.
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced thiadiazole derivatives, amines.
Substitution Products: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that thiadiazole derivatives exhibit significant antimicrobial properties. N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide has been evaluated for its effectiveness against various bacterial strains. Studies suggest that compounds with thiadiazole moieties can disrupt bacterial cell wall synthesis or inhibit essential enzymes, making them potential candidates for antibiotic development .
Anticancer Properties
Thiadiazole derivatives have also shown promise in anticancer research. The compound has been tested for cytotoxicity against several cancer cell lines. Preliminary findings indicate that it may induce apoptosis through the activation of caspases, which are critical for programmed cell death . This suggests a pathway for further development in cancer therapeutics.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in inflammatory processes. This positions it as a candidate for treating inflammatory diseases.
Agricultural Applications
Pesticidal Activity
The compound has been investigated for its pesticidal properties. Thiadiazole derivatives have been found to possess insecticidal and fungicidal activities. Research indicates that this compound can effectively control pests and pathogens in crops, thereby enhancing agricultural productivity .
Herbicidal Properties
Additionally, studies suggest that this compound may exhibit herbicidal activity by inhibiting the growth of certain weed species. The mechanism often involves interference with photosynthesis or other metabolic pathways critical to plant growth . This application could lead to the development of new herbicides that are less harmful to non-target species.
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties due to the rigid structure provided by the thiadiazole ring .
Nanocomposites
The compound's unique properties make it suitable for creating nanocomposites with enhanced electrical conductivity and thermal resistance. These materials are valuable in electronics and other high-performance applications .
Summary Table of Applications
| Field | Application | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Activity | Disruption of bacterial cell wall synthesis |
| Anticancer Properties | Induction of apoptosis through caspase activation | |
| Anti-inflammatory Effects | Inhibition of pro-inflammatory cytokines | |
| Agricultural Science | Pesticidal Activity | Control of pests/pathogens |
| Herbicidal Properties | Inhibition of weed growth | |
| Material Science | Polymer Chemistry | Enhanced thermal stability and mechanical properties |
| Nanocomposites | Improved electrical conductivity and thermal resistance |
Mechanism of Action
The mechanism by which N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide exerts its effects involves several molecular targets and pathways:
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Molecular Targets: : The compound may interact with enzymes, receptors, or ion channels, modulating their activity. For example, it could inhibit specific enzymes involved in inflammatory pathways or bind to receptors that regulate cell proliferation.
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Pathways Involved: : The compound’s effects could be mediated through pathways such as the NF-κB pathway for anti-inflammatory action or the PI3K/Akt pathway for anticancer activity.
Comparison with Similar Compounds
Substituent Variations
- Target Compound : 4-methylphenyl and cyclohexanecarboxamide groups.
- Analog 5Fd () : Contains a 4-chlorophenyl and cyclohexylidene group, yielding a higher melting point (254–256°C) due to enhanced rigidity from the conjugated carbonyl groups .
- Analog 5h () : Benzylthio substituent provides an 88% synthesis yield, suggesting bulky aromatic groups may improve reaction efficiency .
- BAY-805 (): Features a trifluoromethyl and cyanophenyl group, highlighting how electron-withdrawing substituents can enhance bioactivity (e.g., USP21 inhibition) .
Physical and Spectral Properties
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and microbiology. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 4-methylphenyl hydrazine with appropriate thioketones to form the thiadiazole ring. Subsequent acylation with cyclohexanecarboxylic acid derivatives yields the final product. Various methods including elemental analysis and spectral data (IR, NMR) are employed to confirm the structure of synthesized compounds .
Anticancer Activity
Recent studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. The compound has shown promising results against several cancer cell lines:
- MCF-7 (breast cancer) : The compound exhibited cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
- A549 (lung cancer) : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer activity.
For instance, a related compound demonstrated an IC50 value of 0.034 ± 0.008 mmol/L against A549 cells, highlighting the potential efficacy of thiadiazole derivatives in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antibacterial activity against various pathogens. For example:
- Compounds derived from similar structures showed effective inhibition against Xanthomonas axonopodis and Xanthomonas oryzae, with median effective concentrations (EC50) significantly lower than traditional antibiotics .
Case Studies
A notable case study involved the evaluation of a series of thiadiazole derivatives in vitro for their anticancer activity against MCF-7 and A549 cell lines. The results indicated that modifications in substituents significantly influenced their biological activities. The most active compounds were further analyzed for selectivity against non-cancerous cell lines, confirming their potential as targeted therapies .
Q & A
Q. What are the key synthetic steps for N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide?
The synthesis typically involves:
- Cyclocondensation : Formation of the thiadiazole ring via reaction of thiosemicarbazide derivatives with substituted phenylacetic acids under acidic conditions .
- Acylation : Coupling the thiadiazole intermediate with cyclohexanecarboxylic acid chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
- Purification : Column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product . Critical parameters include temperature control (0–5°C during acylation) and inert atmosphere to prevent hydrolysis .
Q. Which spectroscopic methods confirm the compound’s structure?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 2.35 ppm (4-methylphenyl –CH₃), δ 1.2–2.1 ppm (cyclohexane protons), and δ 8.1–8.3 ppm (amide NH) .
- ¹³C NMR : Signals for the thiadiazole carbons (155–160 ppm) and carbonyl carbons (165–170 ppm) .
Q. What structural insights are provided by X-ray crystallography?
Crystal studies of analogous thiadiazoles reveal:
- Butterfly conformation : Thiadiazole and attached aryl rings adopt near-planar arrangements (dihedral angles <1°) .
- Unit cell parameters : Monoclinic system with a = 16.89 Å, b = 4.20 Å, c = 27.11 Å, β = 96.08°, and Z = 4 .
- Intermolecular interactions : Hydrogen bonding (N–H···N/S) stabilizes the crystal lattice .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclocondensation efficiency .
- Catalysts : Use of N,N-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for amide bond formation .
- Temperature control : Slow addition of acyl chlorides at 0°C minimizes side reactions .
- Purity monitoring : TLC (silica gel, UV detection) ensures intermediate purity before proceeding .
Q. How do structural modifications influence bioactivity?
- Substituent effects :
- 4-Methylphenyl group : Enhances lipophilicity, improving membrane permeability .
- Cyclohexanecarboxamide : Stabilizes binding to hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
Q. How to address contradictions in reported biological data?
- Assay standardization :
- Use consistent cell lines (e.g., MCF-7 for breast cancer) and incubation times (48–72 hours) .
- Normalize results to positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What computational methods predict biological targets?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases (e.g., EGFR, VEGFR2) by aligning the thiadiazole ring in the ATP-binding pocket .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors at C2 and hydrophobic regions near C5) for activity .
- MD simulations : Assess binding stability over 100 ns trajectories to prioritize targets with low RMSD (<2 Å) .
Q. What challenges arise in thermal stability analysis?
- Techniques :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
